molecular formula C13H19NO2 B15323926 2,7-Dimethoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

2,7-Dimethoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B15323926
M. Wt: 221.29 g/mol
InChI Key: GBWFXQVIBJRTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic tetrahydronaphthalene (tetralin) derivative of significant interest in medicinal chemistry and neuroscience research. As a member of the amino-tetralin class, it serves as a structurally rigid analog of phenethylamine, providing a valuable template for investigating neurotransmitter systems and receptor interactions . While specific pharmacological data for this compound is limited in the public domain, its core structure is closely related to well-studied research compounds such as 2-Aminotetralin (2-AT) and 5,6-Dimethoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine . Based on this structural relationship, 2,7-Dimethoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is anticipated to be a compound of interest for studying monoamine neurotransmission. Related amino-tetralins have been shown to act as stimulants and exhibit activity as reuptake inhibitors and/or releasing agents for neurotransmitters like serotonin and norepinephrine . The addition of methoxy and N-methylamine substituents on the tetralin scaffold is a common strategy to modulate the compound's affinity, selectivity, and metabolic stability, making it a crucial tool for structure-activity relationship (SAR) studies aimed at developing novel neuroactive compounds . Potential research applications for this chemical include in vitro receptor binding assays, functional activity studies, and investigations into the neurochemical mechanisms underlying stimulant and entactogen effects. It is strictly for use in controlled laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2,7-dimethoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C13H19NO2/c1-14-13-11-8-10(15-2)6-4-9(11)5-7-12(13)16-3/h4,6,8,12-14H,5,7H2,1-3H3

InChI Key

GBWFXQVIBJRTHX-UHFFFAOYSA-N

Canonical SMILES

CNC1C(CCC2=C1C=C(C=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name Substituents (Positions) Amine Modification Key Properties/Applications Reference
2,7-Dimethoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 2,7-OCH₃, 1-NHCH₃ N-methyl Hypothesized enhanced solubility Inferred
Sertraline () 4-(3,4-Cl₂C₆H₃), 1-NHCH₃ N-methyl SSRI antidepressant
trans-4-(4′-Cl-C₆H₄)-N,N-dimethyl-2-amine (5g, ) 4-Cl-C₆H₄ (4′), 2-N(CH₃)₂ N,N-dimethyl Synthetic intermediate, affinity studies
6,7-Dimethoxy-1-amine hydrochloride () 6,7-OCH₃, 1-NH₂·HCl Primary amine (HCl salt) Building block for drug development
N-(2-Nitrobenzyl)-1-amine () 1-NHCH₂(2-NO₂C₆H₄) Benzyl-substituted Experimental intermediate
Key Observations :
  • Methoxy vs. Chloro Substituents : Methoxy groups (as in the target compound) enhance solubility due to their polar nature, whereas chloro substituents (e.g., sertraline) increase lipophilicity and receptor-binding affinity .
  • Amine Functionalization : N-methylation (target compound, sertraline) reduces metabolic degradation compared to primary amines (e.g., 6,7-dimethoxy-1-amine hydrochloride) .
  • Positional Effects : The 2,7-dimethoxy configuration in the target compound may induce steric and electronic effects distinct from 6,7-dimethoxy derivatives, altering conformational preferences .

Pharmacological and Physicochemical Properties

Electronic and Steric Effects :
  • N-methylation enhances blood-brain barrier penetration compared to N,N-dimethyl or primary amines .
Solubility and Bioavailability :
  • The target compound’s methoxy groups may confer higher aqueous solubility (logP ~2–3) compared to sertraline (logP ~4.5) , favoring oral absorption.

Q & A

Q. What are the standard synthetic routes for 2,7-Dimethoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, and how do reaction parameters influence yield?

The synthesis typically involves hydrogenation of naphthalene derivatives followed by amination. Key parameters include:

  • Catalyst selection : Transition metal catalysts (e.g., Pd/C) for hydrogenation steps.
  • Temperature and pressure : Controlled hydrogenation at 50–100°C and 1–5 bar H₂ to avoid over-reduction .
  • Purification : Column chromatography or recrystallization to isolate the amine product, with HPLC used to confirm purity (e.g., MeOH/EtOH/hexane solvent systems) .
  • Amination : Methylation via reductive amination or alkylation with methyl iodide, requiring inert atmospheres to prevent side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., methoxy groups at C2/C7 and methylamine at N) .
  • HPLC : Reverse-phase systems (e.g., C18 columns) with UV detection to assess purity and resolve stereoisomers .
  • HRMS : High-resolution mass spectrometry for molecular formula validation .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in synthesis, given the compound’s stereochemical complexity?

  • Chiral resolution : Use chiral stationary phases in preparative HPLC (e.g., cellulose-based columns) .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during hydrogenation or amination steps to induce enantioselectivity .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to separate enantiomers .

Q. What strategies optimize reaction conditions to mitigate low yields in N-methylation?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .
  • Catalyst loading : Increase Pd/C or Raney Ni concentrations (5–10 wt%) to accelerate hydrogenation .
  • In situ monitoring : Use FTIR or GC-MS to track intermediate formation and adjust reaction timelines .

Q. How do structural modifications (e.g., methoxy position) impact biological activity?

  • SAR studies : Synthesize analogs with methoxy groups at C6/C8 or replace methylamine with bulkier substituents (e.g., cyclopropyl) .
  • Bioassays : Test analogs against target receptors (e.g., serotonin transporters) using radioligand binding assays .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes and affinity trends .

Q. How should conflicting bioactivity data across studies be addressed?

  • Standardize assays : Use identical cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 37°C) .
  • Purity validation : Require ≥95% purity (via HPLC) and enantiomeric excess (via chiral HPLC) for tested samples .
  • Meta-analysis : Compare logP, solubility, and stereochemistry to identify outliers in reported IC₅₀ values .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., G-protein-coupled receptors) over 100 ns to assess stability .
  • Free energy calculations : Use MM-PBSA to correlate binding free energy with experimental Ki values .
  • Pharmacophore modeling : Identify critical hydrogen-bond donors/acceptors using Schrödinger Suite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.